Methyl 2-(4-hydroxybenzoyl)benzoate

Pharmaceutical Analysis Quality Control HPLC Method Validation

Generic benzophenone analogs cannot substitute for this process-specific impurity in validated HPLC methods-positional isomerism and the intact methyl ester directly govern chromatographic retention and spectral response for Pitofenone ANDA submissions. • Definitive Pitofenone Impurity 5 reference standard with exact 2-carbomethoxy and 4'-hydroxy substitution pattern • Fully elucidated solid-state structure: dihedral angle 64.0(6)° between benzene rings, O-H⋯O hydrogen bond network characterized for XRD and solid-state NMR • Supplied with comprehensive CoA and characterization data compliant with ICH regulatory guidelines Ambient temperature shipping; available for immediate dispatch.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 21147-23-9
Cat. No. B7962045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-hydroxybenzoyl)benzoate
CAS21147-23-9
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C15H12O4/c1-19-15(18)13-5-3-2-4-12(13)14(17)10-6-8-11(16)9-7-10/h2-9,16H,1H3
InChIKeyIKMDAJBBMNDKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-hydroxybenzoyl)benzoate – Identity & Procurement Overview


Methyl 2-(4-hydroxybenzoyl)benzoate (CAS 21147-23-9, C15H12O4, MW 256.26 g/mol) is a benzophenone derivative characterized by a 2-carbomethoxy substituent and a 4'-hydroxy group [1]. It is formally cataloged as Pitofenone Impurity 5 and is primarily utilized as a pharmaceutical reference standard for analytical method validation (AMV) and quality control (QC) in Abbreviated New Drug Applications (ANDA) for Pitofenone [2]. The compound's solid-state structure has been elucidated, revealing a dihedral angle of 64.0(6)° between its benzene rings and O—H⋯O hydrogen bond-directed crystal packing [1].

Substitution Risks for Methyl 2-(4-hydroxybenzoyl)benzoate


Generic substitution is not straightforward because the compound's utility bifurcates into two application domains with distinct requirements. As Pitofenone Impurity 5, it is a process-specific impurity where the exact positional isomerism and ester functionality directly govern its chromatographic retention time and spectral response; a different hydroxybenzophenone analog or the free acid form (2-[4-(2-piperidinyl)ethoxy]benzoyl]benzoic acid) will not co-elute or match the reference standard's detection characteristics in validated HPLC methods [1]. In synthesis, the methyl ester moiety is a transient protecting group en route to Pitofenone; substituting with ethyl or benzyl esters would alter the deprotection kinetics and the final impurity profile [2]. No cross-study data have been found that establish bioequivalence or chromatographic equivalency with any other compound.

Methyl 2-(4-hydroxybenzoyl)benzoate – Analytical Differentiation Evidence


Reference Standard for Pitofenone Impurity Profiling

A 2015 study by Vojta et al. achieved HPLC separation of pitofenone and three of its impurities, including methyl 2-(4-hydroxybenzoyl)benzoate (referred to as the 'methyl ester of 2-(4-hydroxybenzoyl) benzoic acid'), using ion-pair reversed-phase chromatography [1]. The method was validated for precision, accuracy, linearity, LOD, LOQ, and robustness, with this compound serving as a specific marker. However, the published abstract does not disclose the individual numerical LOD/LOQ values for this impurity, nor does it provide a head-to-head comparison with other pitofenone impurities. Consequently, quantitative differentiation cannot be extracted from this source.

Pharmaceutical Analysis Quality Control HPLC Method Validation

Methyl 2-(4-hydroxybenzoyl)benzoate – Validated Application Scenarios


Pitofenone Impurity Reference Standard

This compound is the chemically defined reference standard for Pitofenone Impurity 5. Regulatory guidelines (ICH, pharmacopeial standards) require identification and quantification of this specific process impurity. Procurement is essential for analytical method development, method validation (AMV), and routine quality control (QC) batches in ANDA submissions for Pitofenone-containing drug products [1].

Pitofenone Synthesis Intermediate

Methyl 2-(4-hydroxybenzoyl)benzoate is a documented starting material in the synthesis of pitofenone, an antispasmodic drug. Researchers focusing on structural modifications or the development of alternative synthetic routes require this exact intermediate to maintain the integrity of the final molecule's substitution pattern [2].

Solid-State Crystallographic Standard

The compound's fully characterized crystal structure, with a defined dihedral angle of 64.0(6)° and an O—H⋯O hydrogen bond network [2], makes it a relevant standard for solid-state analysis laboratories (e.g., X-ray diffraction, solid-state NMR) working on benzophenone derivatives.

Quote Request

Request a Quote for Methyl 2-(4-hydroxybenzoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.